1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methoxybenzyl)urea
Description
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methoxybenzyl)urea is a urea derivative featuring a 4-methoxybenzyl group and a cyclopropyl-hydroxy-phenylethyl substituent. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as kinases and receptors. The cyclopropyl group may confer metabolic stability, while the hydroxyl and aromatic moieties could influence solubility and target binding .
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-18-11-7-15(8-12-18)13-21-19(23)22-14-20(24,17-9-10-17)16-5-3-2-4-6-16/h2-8,11-12,17,24H,9-10,13-14H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGWPZBWKLCOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methoxybenzyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The urea functional group is known to enhance binding affinity to target proteins, which may lead to modulation of enzymatic activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may function as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular responses.
Biological Activity and Therapeutic Potential
Research has highlighted several areas where this compound exhibits notable biological activity:
1. Antitumor Activity
Studies have indicated that compounds within the urea class can exhibit antitumor properties. For instance, similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Properties
The compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
3. Antimicrobial Activity
Preliminary studies suggest that this compound could exhibit antimicrobial properties against specific bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Comparison with Similar Compounds
Target Compound:
- Substituent 1 : 4-Methoxybenzyl (electron-rich aromatic group).
- Substituent 2 : 2-Cyclopropyl-2-hydroxy-2-phenylethyl (aliphatic cyclopropane with hydroxyl and phenyl groups).
Analogous Urea Derivatives:
1-(4-Methoxybenzyl)-3-(5-(3-methoxyphenyl)pyridin-2-yl)urea (Compound 47)
- Substituent 2 : Pyridine ring with 3-methoxyphenyl group.
- Key Features : Aromatic heterocycle (pyridine) enhances π-π stacking; methoxy groups improve solubility.
1-(4-Methoxybenzyl)-3-(5-cyanopyridin-2-yl)urea (Compound 12) Substituent 2: Pyridine ring with cyano group. Key Features: Electron-withdrawing cyano group may alter electronic properties and binding affinity.
T.2: 1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea Substituent 2: Triazole-linked ethyl chain with 4-methoxybenzyl.
- Example: 2-(4-Fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea.
- Key Features : Fluorophenyl group increases lipophilicity; trimethylurea may reduce hydrogen-bonding capacity.
Structural Comparison Table
Physicochemical Properties
- Melting Points : Compound 47 melts at 124°C, typical for crystalline urea derivatives with aromatic systems . The target compound’s cyclopropyl group may lower melting points compared to purely aromatic analogs due to reduced symmetry.
- Solubility: The hydroxyl group in the target compound could improve aqueous solubility relative to non-polar analogs like T.2 (chlorophenyl, triazole) .
- HPLC Retention : Compound 47 has an HPLC retention time of 5.9 min , suggesting moderate polarity. The target’s cyclopropyl and hydroxyl groups may shorten retention time compared to more lipophilic derivatives.
Pharmacokinetic Considerations
- Bioavailability: The hydroxyl group in the target compound may reduce membrane permeability compared to non-polar analogs but could enhance target binding.
- Metabolism : Cyclopropane’s stability contrasts with triazole (T.2) or pyridine (Compound 47) systems, which may undergo enzymatic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
